6-Methoxy-1H-indole-3-carbaldehyde
Overview
Description
6-Methoxy-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methoxy group at the 6th position and a formyl group at the 3rd position on the indole ring. It is known for its diverse biological activities and is used as a precursor in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-methoxy-1h-indole-3-carbaldehyde, are known to be key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving c–c and c–n coupling reactions and reductions .
Biochemical Pathways
Indole derivatives are known to play a role in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-indole-3-carbaldehyde participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, thereby altering gene expression patterns . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be oxidized to form 6-methoxy-1H-indole-3-carboxylic acid, a reaction catalyzed by aldehyde oxidase . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxyindole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, are generally applied.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of Lewis acids or acidic catalysts.
Major Products Formed
Oxidation: 6-Methoxyindole-3-carboxylic acid.
Reduction: 6-Methoxy-1H-indole-3-methanol.
Substitution: Substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyindole-3-carboxylic acid
- 6-Methoxy-1H-indole-3-methanol
- 5-Methoxyindole-3-carboxaldehyde
Uniqueness
6-Methoxy-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and formyl groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEFJNIWWXTBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358639 | |
Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70555-46-3 | |
Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1H-indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde crystallizes in the monoclinic system, specifically in the P21/n space group (no. 14) []. Its unit cell dimensions are: a = 7.5319(5) Å, b = 7.9745(5) Å, c = 25.1313(17) Å, and β = 98.459(7)°. The unit cell volume is 1493.04(17) Å3 and it contains four molecules (Z = 4) [].
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